Cas no 948828-04-4 ((2S)-1,1-difluoropropan-2-ol)

(2S)-1,1-difluoropropan-2-ol 化学的及び物理的性質
名前と識別子
-
- (S)-1,1-Difluoro-2-propanol
- (2S)-1,1-difluoropropan-2-ol
-
- インチ: 1S/C3H6F2O/c1-2(6)3(4)5/h2-3,6H,1H3/t2-/m0/s1
- InChIKey: AKVKBTWZKYWPNV-REOHCLBHSA-N
- ほほえんだ: FC(F)[C@H](C)O
(2S)-1,1-difluoropropan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1928883-10.0g |
(2S)-1,1-difluoropropan-2-ol |
948828-04-4 | 10g |
$9704.0 | 2023-05-31 | ||
Enamine | EN300-1928883-2.5g |
(2S)-1,1-difluoropropan-2-ol |
948828-04-4 | 2.5g |
$4424.0 | 2023-09-17 | ||
Enamine | EN300-1928883-0.25g |
(2S)-1,1-difluoropropan-2-ol |
948828-04-4 | 0.25g |
$2077.0 | 2023-09-17 | ||
Enamine | EN300-1928883-0.05g |
(2S)-1,1-difluoropropan-2-ol |
948828-04-4 | 0.05g |
$1895.0 | 2023-09-17 | ||
Enamine | EN300-1928883-1g |
(2S)-1,1-difluoropropan-2-ol |
948828-04-4 | 1g |
$2257.0 | 2023-09-17 | ||
Enamine | EN300-1928883-5g |
(2S)-1,1-difluoropropan-2-ol |
948828-04-4 | 5g |
$6545.0 | 2023-09-17 | ||
Enamine | EN300-1928883-5.0g |
(2S)-1,1-difluoropropan-2-ol |
948828-04-4 | 5g |
$6545.0 | 2023-05-31 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1712277-250mg |
(2S)-1,1-Difluoro-2-propanol |
948828-04-4 | 98% | 250mg |
¥31407.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1712277-1g |
(2S)-1,1-Difluoro-2-propanol |
948828-04-4 | 98% | 1g |
¥27302.00 | 2024-04-24 | |
Enamine | EN300-1928883-0.5g |
(2S)-1,1-difluoropropan-2-ol |
948828-04-4 | 0.5g |
$2167.0 | 2023-09-17 |
(2S)-1,1-difluoropropan-2-ol 関連文献
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
(2S)-1,1-difluoropropan-2-olに関する追加情報
Recent Advances in the Application of (2S)-1,1-Difluoropropan-2-ol (CAS: 948828-04-4) in Chemical Biology and Pharmaceutical Research
The compound (2S)-1,1-difluoropropan-2-ol (CAS: 948828-04-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug development. This chiral fluorinated alcohol serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting enzyme inhibition and metabolic pathways. Recent studies have highlighted its role in the design of novel protease inhibitors and its utility in fluorine-based medicinal chemistry strategies.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of (2S)-1,1-difluoropropan-2-ol as a building block for HIV-1 protease inhibitors. The researchers utilized this compound to introduce strategic fluorine atoms that enhanced binding affinity while improving metabolic stability. The resulting inhibitors showed a 40% increase in half-life compared to non-fluorinated analogs, with maintained potency against drug-resistant viral strains. This work underscores the growing importance of fluorinated compounds in antiviral drug development.
In the area of oncology research, (2S)-1,1-difluoropropan-2-ol has been employed in the synthesis of novel histone deacetylase (HDAC) inhibitors. A recent Nature Communications paper (2024) described its incorporation into selective HDAC6 inhibitors, where the fluorinated moiety contributed to improved blood-brain barrier penetration. The study reported that these inhibitors demonstrated enhanced efficacy in preclinical models of glioblastoma, with reduced off-target effects compared to existing therapies.
The synthetic accessibility of (2S)-1,1-difluoropropan-2-ol has also been improved through recent methodological advances. A 2024 Organic Letters publication detailed an asymmetric catalytic route to this compound with 98% enantiomeric excess, representing a significant improvement over previous synthetic approaches. This development is particularly important for scaling up production while maintaining the high stereochemical purity required for pharmaceutical applications.
Looking forward, researchers are exploring the potential of (2S)-1,1-difluoropropan-2-ol in the development of PET imaging agents, leveraging the fluorine-18 isotope for positron emission tomography. Preliminary results presented at the 2024 American Chemical Society meeting suggest promising applications in neurodegenerative disease imaging, with the compound serving as a precursor for radiolabeled probes targeting tau protein aggregates.
In conclusion, (2S)-1,1-difluoropropan-2-ol (CAS: 948828-04-4) continues to emerge as a versatile scaffold in medicinal chemistry, with recent applications spanning antiviral, anticancer, and diagnostic agent development. Its unique combination of fluorine substitution and chiral center provides opportunities for optimizing drug properties that are difficult to achieve with other structural motifs. Future research directions likely include expanded applications in targeted protein degradation and the development of covalent inhibitors.
948828-04-4 ((2S)-1,1-difluoropropan-2-ol) 関連製品
- 59742-45-9(1(3H)-ISOBENZOFURANONE, 3-[(4-METHOXYPHENYL)AMINO]-)
- 2228554-12-7(3-3-(4-fluorophenyl)propylazetidine)
- 941892-19-9(N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide)
- 1805458-19-8(Ethyl 4-bromomethyl-3-cyano-2-nitrobenzoate)
- 1448124-78-4(3-(benzenesulfonyl)-1-(2-chlorobenzoyl)pyrrolidine)
- 1030937-65-5(1-(3-Nitro-2-pyridinyl)-4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidine)
- 1026905-47-4(3-(2,4-dichlorophenyl)propane-1-thiol)
- 1218911-16-0(Carisoprodol-D7 solution)
- 130727-53-6(Ethanethioic acid,S-(29-hydroxy-12,15,18,21,24,27-hexaoxanonacos-1-yl) ester)
- 920378-83-2(1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-3,3-dimethylbutan-1-one)




